molecular formula C15H10INO2 B11996750 N-(2-iodophenyl)-1-benzofuran-2-carboxamide

N-(2-iodophenyl)-1-benzofuran-2-carboxamide

Cat. No.: B11996750
M. Wt: 363.15 g/mol
InChI Key: YQIHUBPKSFQSOJ-UHFFFAOYSA-N
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Description

N-(2-iodophenyl)-1-benzofuran-2-carboxamide is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the iodine atom in the 2-position of the phenyl ring and the carboxamide group attached to the benzofuran ring makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-iodophenyl)-1-benzofuran-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.

Mechanism of Action

The mechanism of action of N-(2-iodophenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The iodine atom and the benzofuran ring play crucial roles in binding to these targets. The compound can inhibit enzyme activity or modulate receptor functions, leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromophenyl)-1-benzofuran-2-carboxamide
  • N-(2-chlorophenyl)-1-benzofuran-2-carboxamide
  • N-(2-fluorophenyl)-1-benzofuran-2-carboxamide

Uniqueness

N-(2-iodophenyl)-1-benzofuran-2-carboxamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability can enhance interactions with biological targets and improve the compound’s overall efficacy .

Properties

Molecular Formula

C15H10INO2

Molecular Weight

363.15 g/mol

IUPAC Name

N-(2-iodophenyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C15H10INO2/c16-11-6-2-3-7-12(11)17-15(18)14-9-10-5-1-4-8-13(10)19-14/h1-9H,(H,17,18)

InChI Key

YQIHUBPKSFQSOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC=C3I

Origin of Product

United States

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